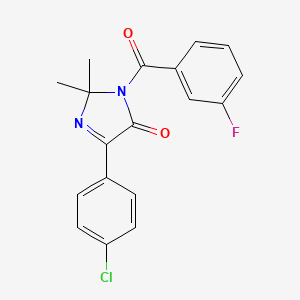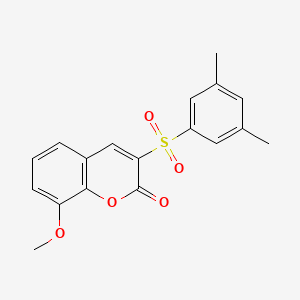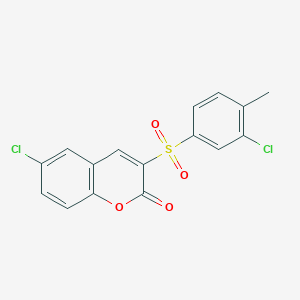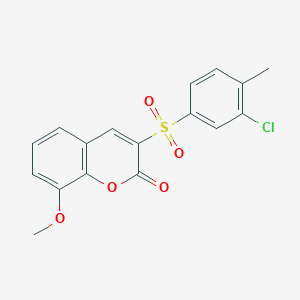![molecular formula C21H19ClN2O5 B6515514 ethyl 6-chloro-4-{[(4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate CAS No. 950276-27-4](/img/structure/B6515514.png)
ethyl 6-chloro-4-{[(4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-chloro-4-{[(4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate (ECMC) is a compound that has been studied for its potential applications in scientific research. ECMC has been found to have biochemical and physiological effects, and is also used as an intermediate in the synthesis of other compounds.
作用機序
The exact mechanism of action of ethyl 6-chloro-4-{[(4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate is not yet known. However, it is believed that it may act by inhibiting the activity of certain enzymes or by binding to certain receptors in the body. Additionally, it is believed that this compound may also act by modulating the activity of certain proteins or by inhibiting the activity of certain transcription factors.
Biochemical and Physiological Effects
This compound has been found to have biochemical and physiological effects. In animal studies, this compound has been found to have anti-inflammatory, anti-bacterial, and anti-cancer properties. Additionally, it has been found to have anti-diabetic and anti-hyperglycemic effects. It has also been found to have anti-oxidant and anti-apoptotic effects.
実験室実験の利点と制限
The advantages of using ethyl 6-chloro-4-{[(4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate in lab experiments include its low cost and its availability. Additionally, this compound is relatively stable and can be stored for long periods of time. The main limitation of using this compound in lab experiments is that it is difficult to synthesize in large quantities. Additionally, this compound is not soluble in water and must be dissolved in an organic solvent before use.
将来の方向性
Potential future directions for the use of ethyl 6-chloro-4-{[(4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate include its use in the development of new drugs and materials. Additionally, this compound may be used in the development of new diagnostic tests or treatments for certain diseases. Additionally, this compound may be used in the development of new methods for the detection and treatment of certain types of cancer. Finally, this compound may be used in the development of new methods for the detection and treatment of certain types of bacterial infections.
合成法
Ethyl 6-chloro-4-{[(4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate can be synthesized through a multi-step reaction. The first step involves the reaction of 4-methoxybenzaldehyde with ethyl cyanoacetate to form this compound. This reaction is catalyzed by hydrochloric acid and is carried out in an organic solvent, such as ethyl acetate. The second step of the reaction involves the reaction of this compound with an acid, such as hydrochloric acid, to form the final product.
科学的研究の応用
Ethyl 6-chloro-4-{[(4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate has been studied for its potential applications in scientific research. It has been used as an intermediate in the synthesis of other compounds, and it has been found to have biochemical and physiological effects. This compound has been used in research related to the development of new drugs, as well as in research related to the development of new materials.
特性
IUPAC Name |
ethyl 6-chloro-4-[2-(4-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O5/c1-3-28-21(26)18-11-19(16-10-13(22)4-9-17(16)24-18)29-12-20(25)23-14-5-7-15(27-2)8-6-14/h4-11H,3,12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHAIESLCMMVIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)OCC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-3-yl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6515477.png)

![ethyl 6-chloro-4-{[(4-ethoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B6515485.png)
![ethyl 6-chloro-4-{[(4-ethylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B6515498.png)
![ethyl 6-chloro-4-[(phenylcarbamoyl)methoxy]quinoline-2-carboxylate](/img/structure/B6515505.png)
![ethyl 6-chloro-4-{[(4-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B6515509.png)
![ethyl 6-chloro-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate](/img/structure/B6515518.png)
![6-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B6515525.png)